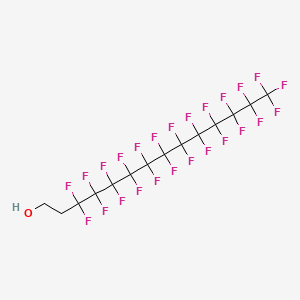

2-(Perfluorododecyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H5F25O/c15-3(16,1-2-40)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h40H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBJBWKVSJWYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25CH2CH2OH, C14H5F25O | |

| Record name | 1-Tetradecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068170 | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39239-77-5 | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39239-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039239775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Tetradecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Perfluorododecyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.412 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(PERFLUORODODECYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47BGO880HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Navigating the Identity of a Key Fluorotelomer Alcohol

An In-Depth Technical Guide to 2-(Perfluorodecyl)ethanol for Researchers and Drug Development Professionals

2-(Perfluorodecyl)ethanol, a prominent member of the fluorotelomer alcohol (FTOH) family, presents a unique profile of properties stemming from its distinct molecular architecture: a highly stable, fluorinated carbon tail linked to a reactive hydroxyl head group. This structure imparts both hydrophobic (water-repellent) and lipophobic (oil-repellent) characteristics, making it a molecule of significant interest in material science, specialty surfactants, and advanced biomedical applications.

It is crucial for researchers to note a common point of ambiguity in nomenclature. While the name "perfluorodecyl" implies a 10-carbon fluorinated chain (C10F21), the compound is most widely identified in chemical databases and literature under CAS Number 865-86-1 . This specific isomer is systematically named 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-heneicosafluorododecan-1-ol, also known as 10:2 FTOH, reflecting its structure of a 10-carbon perfluorinated chain attached to a 2-carbon ethanol linker. This guide will focus on this prevalent C12 compound (total carbons).

This document serves as a comprehensive technical resource, synthesizing core chemical data, synthesis protocols, application insights, and critical safety and environmental considerations to support its informed use in research and development.

Molecular Identity and Physicochemical Characteristics

The unique behavior of 2-(Perfluorodecyl)ethanol is a direct consequence of its molecular structure and resulting physical properties. The electron-withdrawing nature of the fluorine atoms creates a strong, stable, and inert perfluoroalkyl chain, while the terminal hydroxyl group provides a site for chemical functionalization.

Caption: Molecular components of 2-(Perfluorodecyl)ethanol.

Compound Identification

A clear identification is paramount for sourcing and regulatory compliance.

| Identifier | Value |

| CAS Number | 865-86-1[1][2][3][4] |

| Molecular Formula | C12H5F21O[1][3][5] |

| Molecular Weight | 564.13 g/mol [3][5] |

| EC Number | 212-748-7[2][3][5] |

| Synonyms | 10:2 Fluorotelomer alcohol (10:2 FTOH), 1H,1H,2H,2H-Perfluorododecan-1-ol, 1,1,2,2-Tetrahydroperfluorododecanol[1][3][5] |

Physicochemical Properties

These properties govern the compound's behavior in various matrices, which is critical for formulation and application development.

| Property | Value | Source |

| Appearance | White solid | [3] |

| Melting Point | 92-95 °C | [2][3] |

| Boiling Point | 111-111.5 °C at 10 Torr | [3] |

| Density | 1.664 g/cm³ | [3][6] |

| Water Solubility | Insoluble | [3] |

| Solubility (Organic) | Soluble in some organic solvents like methyl tert-butyl ether (MTBE) and acetonitrile.[1][7] | |

| Vapor Pressure | log Psd (Pa) = -0.9 ± 0.02 at 298.15 K | [3][5] |

| Refractive Index | 1.294 | [3][6] |

Synthesis and Manufacturing

Understanding the synthesis of 2-(Perfluorodecyl)ethanol is key for ensuring material purity, a non-negotiable requirement in drug development and high-performance material applications. While several methods exist, a modern, efficient approach avoids many hazardous reagents common in traditional fluorination chemistry.[8]

Single-Step Hydrolysis of a Halogenated Precursor

This method represents a significant advancement, offering high efficiency and selectivity. The causality behind this choice is the elimination of multiple reaction steps and hazardous reagents, aligning with green chemistry principles.[8]

Caption: Workflow for the single-step synthesis of 2-(Perfluorodecyl)ethanol.

Experimental Protocol: Synthesis via Hydrolysis

This self-validating protocol ensures a controlled reaction environment to achieve high purity.

-

Reactor Preparation: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is rendered inert with a nitrogen atmosphere.

-

Solvent and Reagent Addition: The solvent, γ-butyrolactone, is charged into the reactor. Subsequently, potassium 4-hydroxybutyrate is added and dissolved with gentle stirring.

-

Precursor Introduction: 2-(Perfluorodecyl)ethyl iodide is slowly added to the reactor. The choice of slow addition is to control the exothermic nature of the reaction and maintain a steady temperature.

-

Reaction Conditions: The mixture is heated to a temperature of 80-100°C. The reaction progress is monitored via Gas Chromatography (GC) by analyzing aliquots for the disappearance of the starting iodide.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. Water is added to precipitate the crude product. The solid is then collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of a fluorinated solvent and a non-fluorinated co-solvent) to yield high-purity 2-(Perfluorodecyl)ethanol. Purity is validated using GC-MS and NMR spectroscopy.

Applications in Research and Development

The unique amphiphobic nature of 2-(Perfluorodecyl)ethanol makes it a versatile tool for scientists. Its perfluorinated chain provides exceptional stability, while the hydroxyl group offers a reactive handle for further modification.

Advanced Surfactant and Coating Formulations

Due to its ability to dramatically lower surface tension, 2-(Perfluorodecyl)ethanol is a key component in high-performance surfactants and surface coatings.[1] It is particularly effective in creating stable, thin films. In firefighting foams, for instance, it reduces the surface tension of water to values between 15.5 and 17.2 mN/m, enabling the rapid formation of an aqueous film that suppresses fuel vapors and prevents re-ignition.[8]

Organocatalysis for Ultra-Pure Polymers

In fields like biomedical devices and microelectronics, metal contamination from traditional catalysts can be a critical point of failure. 2-(Perfluorodecyl)ethanol serves as an effective metal-free organocatalyst for certain types of polymerization.[8] This approach is advantageous as it proceeds under mild conditions and produces polymers with well-controlled composition and molecular weight, which is essential for creating sophisticated materials for drug delivery systems.[8]

Potential in Advanced Drug Delivery Systems

Preliminary research highlights the potential of 2-(Perfluorodecyl)ethanol in drug delivery, owing to its interactions with biological membranes.[8] While direct applications are still emerging, its properties are analogous to the role of ethanol in specialized lipid-based nanocarriers known as ethosomes. Ethosomes, which contain a high concentration of ethanol, are known to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin by fluidizing the lipid bilayers of the stratum corneum.[9][10] The fluorinated nature of 2-(Perfluorodecyl)ethanol could offer a new modality for creating highly stable, next-generation vesicular carriers with unique drug-loading and release kinetics.

High-Performance Lubricants and Corrosion Inhibition

As a lubricant additive, 2-(Perfluorodecyl)ethanol forms a protective chemical film on metal surfaces.[8] The hydroxyl group bonds to metal oxides, while the perfluorinated chain provides a low-friction, highly stable boundary layer capable of withstanding temperatures up to 350°C.[8] This mechanism can reduce friction by 25-40% and provides significant corrosion protection, particularly for aluminum and steel components.[8]

Safety, Toxicity, and Environmental Profile

As a member of the per- and polyfluoroalkyl substances (PFAS) family, 2-(Perfluorodecyl)ethanol is subject to significant scrutiny regarding its health and environmental impact. Researchers must handle this compound with appropriate precautions and be aware of its regulatory status.

Toxicological Profile

The toxicological data necessitates careful handling to minimize exposure.

| Hazard Class | GHS Classification | Key Findings |

| Acute Toxicity | Not classified as acutely toxic | Low immediate toxicity via ingestion or inhalation.[2] |

| Skin/Eye Irritation | Skin Irritant 2, Eye Irritant 2 | Causes skin and serious eye irritation upon contact.[2] |

| Respiratory Irritation | STOT SE 3 | May cause respiratory irritation if inhaled as dust or aerosol.[2] |

| Carcinogenicity | Suspected of causing cancer (Warning) | Based on aggregated GHS data.[5] |

| Reproductive Toxicity | May damage the unborn child (Danger) | Based on aggregated GHS data.[5] |

| Organ Toxicity | STOT RE 1 | Causes damage to organs through prolonged or repeated exposure.[5] |

Environmental Fate and Degradation

A primary concern with FTOHs is their degradation into highly persistent and mobile perfluorinated carboxylic acids (PFCAs).[7]

Caption: Environmental degradation pathway of 10:2 FTOH to persistent PFCAs.

The biotransformation of 2-(Perfluorodecyl)ethanol in the environment, under both aerobic and anaerobic conditions, leads to the formation of terminal degradation products like perfluorodecanoic acid (PFDA) and perfluorooctanoic acid (PFOA).[7] These end products are extremely persistent, bioaccumulative, and have documented health risks, making containment and proper disposal of the parent compound critical.[7]

Regulatory Context and Handling

Given its classification as a PFAS and its potential to degrade into persistent pollutants, 2-(Perfluorodecyl)ethanol is subject to regulations such as the EPA's Toxic Substances Control Act (TSCA) and the European REACH and POPs regulations.[5]

Protocol: Safe Handling and Disposal

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical splash goggles. For handling the solid powder where dust may be generated, respiratory protection is necessary.[2]

-

Engineering Controls: Use a ventilated enclosure (fume hood) to minimize inhalation risk.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[2]

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container, and label it for hazardous waste disposal.

-

Disposal: Dispose of all waste containing 2-(Perfluorodecyl)ethanol as hazardous chemical waste through an authorized service, in accordance with all local, state, and federal regulations. Do not discharge to drains or the environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162368, 2-(Perfluorododecyl)ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70083, 2-(Perfluorodecyl)ethanol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-(Perfluorodecyl)ethanol. Retrieved from [Link]

-

Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. International Journal of Molecular Sciences, 19(12), 3806. Retrieved from [Link]

-

Pilch, E., & Musiał, W. (2018). Liposomes with an Ethanol Fraction as an Application for Drug Delivery. MDPI. Retrieved from [Link]

Sources

- 1. CAS 865-86-1: 2-(Perfluorodecyl)ethanol | CymitQuimica [cymitquimica.com]

- 2. carlroth.com [carlroth.com]

- 3. echemi.com [echemi.com]

- 4. scbt.com [scbt.com]

- 5. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluoryx.com [fluoryx.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buy 2-(Perfluorodecyl)ethanol | 865-86-1 [smolecule.com]

- 9. Liposomes with an Ethanol Fraction as an Application for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liposomes with an Ethanol Fraction as an Application for Drug Delivery [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Properties and Biological Activity of Pomalidomide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) that has emerged as a cornerstone in the treatment of relapsed and refractory multiple myeloma. A structural analog of thalidomide, pomalidomide exhibits a distinct and more potent profile of anti-neoplastic, anti-angiogenic, and immunomodulatory activities.[] This guide provides a comprehensive overview of its core physicochemical properties, analytical methodologies for its characterization, and a detailed exploration of its mechanism of action, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development, analytical method development, and predicting its pharmacokinetic profile.

| Property | Value | Source |

| Chemical Name | 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | [2] |

| Molecular Formula | C₁₃H₁₁N₃O₄ | [] |

| Molecular Weight | 273.25 g/mol | [] |

| Appearance | White to off-white solid | N/A |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in DMSO and DMF. Sparingly soluble in acetone, acetonitrile, and methanol. Very slightly soluble in water. | [4] |

Note on CAS Number: The CAS number 865-86-1 is registered for 2-(Perfluorodecyl)ethanol, a fluorotelomer alcohol.[5][6][7][8][9] This guide focuses on Pomalidomide, a compound of significant interest to the target audience.

Analytical Characterization

Robust analytical methods are crucial for ensuring the quality, purity, and stability of Pomalidomide in both bulk drug substance and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantification of Pomalidomide and the detection of related substances.[2][10][11]

Protocol for Pomalidomide Assay by RP-HPLC: [2]

-

Column: XTerra RP C18 (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of 0.03M KH₂PO₄ in water (pH adjusted to 3.2 with o-phosphoric acid) and acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Detection: UV at 220 nm.

-

Diluent: Acetonitrile and water (50:50 v/v).

-

Sample Preparation: Accurately weigh and dissolve the Pomalidomide sample in the diluent to a known concentration.

-

Injection Volume: 10 µL.

-

Analysis: The retention time for Pomalidomide is approximately 5.2 minutes under these conditions. Quantification is achieved by comparing the peak area of the sample to that of a reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of process-related impurities and degradation products of Pomalidomide.[11][12] High-resolution mass spectrometry can provide accurate mass measurements to elucidate the elemental composition of unknown substances.

Experimental Workflow for Impurity Profiling by LC-MS:

Caption: LC-MS workflow for Pomalidomide impurity profiling.

Mechanism of Action

Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action that includes direct anti-myeloma activity, immunomodulation, and inhibition of angiogenesis.[][13][14][15]

Cereblon-Mediated Protein Degradation

The primary molecular target of Pomalidomide is the protein Cereblon (CRBN), which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[][16]

Signaling Pathway of Pomalidomide:

Caption: Pomalidomide's mechanism of action via Cereblon.

By binding to Cereblon, Pomalidomide alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[] The degradation of these transcription factors in multiple myeloma cells results in apoptosis.

Immunomodulatory Effects

The degradation of Ikaros and Aiolos in immune cells, such as T-cells and Natural Killer (NK) cells, has a stimulatory effect. This leads to increased production of Interleukin-2 (IL-2), enhanced T-cell proliferation, and increased cytotoxicity against tumor cells.[]

Anti-Angiogenic Properties

Pomalidomide also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.[14][15] This effect is mediated, in part, by the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[15]

Stability Profile

Understanding the stability of Pomalidomide under various stress conditions is a critical component of its characterization and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

Forced Degradation Studies:

Pomalidomide has been shown to be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[12] It is relatively stable under photolytic stress.[12] These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Conclusion

Pomalidomide is a potent immunomodulatory agent with a well-defined physicochemical profile and a complex mechanism of action. A comprehensive understanding of its properties, as outlined in this guide, is essential for the continued development of Pomalidomide-based therapies and the discovery of next-generation immunomodulatory drugs. The analytical methods and mechanistic insights provided herein serve as a valuable resource for researchers and drug development professionals working to advance the treatment of multiple myeloma and other malignancies.

References

- Waghmare, S., Raut, S., Gokhale, L., & Sahu, P. K. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate. Oriental Journal of Chemistry, 29(3), 1197-1198.

-

Wikipedia. (n.d.). Potassium benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Potassium Benzoate. Retrieved from [Link]

- Lu, P., Wang, L., Song, M., & Hang, T. J. (2015). Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 114, 159–167.

- Leleu, X., Attal, M., & Arnulf, B. (2013). Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma. Blood, 122(10), 1640–1645.

- Waghmare, S., Raut, S., Gokhale, L., & Sahu, P. K. (2013). Synthesis of Potassium 2,4 and 2,6-bis[(4,6- dimethoxypyrimidin-2-yl)oxy]benzoate. Oriental Journal of Chemistry, 29(3), 1197-1198.

-

PubChem. (n.d.). 2-(Perfluorodecyl)ethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Pomalidomide. Retrieved from [Link]

- Google Patents. (n.d.).WO2016139677A1 - Improved process for the preparation of 2-({6-[(3r)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihvdropvrimidin-1(2h)-yl}methyl)benzonitrile and pharmaceutically acceptable salts thereof.

- Kamble, N. D., & Kabukswar, A. R. (2022). Analytical method development and validation for the test related substances of pomalidomide in pomalidomide capsules. International Journal of Scientific Research in Engineering and Development, 5(3), 914-923.

-

Patsnap Synapse. (2024). What is the mechanism of Pomalidomide?. Retrieved from [Link]

- Bhat, V. G., et al. (2010). Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Bioorganic & Medicinal Chemistry Letters, 20(1), 224-228.

- Krönke, J., & Ebert, B. L. (2015). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma.

- Al-Majed, A. A., et al. (2023). Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters. Molecules, 28(16), 5983.

- Rao, D. S., et al. (2015). Estimation of pomalidomide in capsule dosage form by RP-HPLC. Der Pharma Chemica, 7(10), 282-289.

Sources

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Potassium benzoate - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. accustandard.com [accustandard.com]

- 8. 865-86-1 | CAS DataBase [m.chemicalbook.com]

- 9. CAS 865-86-1: 2-(Perfluorodecyl)ethanol | CymitQuimica [cymitquimica.com]

- 10. ijisrt.com [ijisrt.com]

- 11. Quantification of Pomalidomide Using Conventional and Eco-Friendly Stability-Indicating HPTLC Assays: A Contrast of Validation Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pomalidomide - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Pomalidomide? [synapse.patsnap.com]

- 16. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Transport of 2-(Perfluorododecyl)ethanol (12:2 FTOH)

Introduction: The Environmental Significance of 12:2 FTOH

2-(Perfluorododecyl)ethanol, commonly known as 12:2 fluorotelomer alcohol (12:2 FTOH), is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a fully fluorinated carbon chain, which imparts properties like thermal stability and both water and oil repellency. 12:2 FTOH and other fluorotelomer alcohols (FTOHs) are not typically end-products themselves but are used as intermediates in the synthesis of fluoropolymers and surfactant-based products. They enter the environment as manufacturing byproducts, residuals in commercial products like fire-fighting foams, and through the degradation of larger fluorotelomer-based polymers.[1][2]

The primary environmental concern with 12:2 FTOH and its counterparts is their role as precursors to highly persistent, bioaccumulative, and toxic perfluoroalkyl carboxylic acids (PFCAs).[3] Through various transformation pathways, 12:2 FTOH can degrade into compounds like perfluorododecanoic acid (PFDoA), contributing to the widespread environmental contamination observed even in remote regions.[4] Understanding the specific fate and transport mechanisms of 12:2 FTOH is therefore critical for assessing its environmental risk, predicting the formation of terminal PFCAs, and developing effective remediation strategies.

Physicochemical Properties Governing Environmental Behavior

The environmental journey of 12:2 FTOH is dictated by its unique physicochemical properties. The long, hydrophobic perfluorinated tail combined with a hydrophilic alcohol functional group results in a molecule with significant volatility and a tendency to partition between different environmental compartments.

| Property | Value / Description | Implication for Fate & Transport |

| Chemical Formula | C₁₂H₅F₂₁O | High degree of fluorination leads to stability. |

| Molecular Weight | 564.13 g/mol [5] | Influences diffusion and transport rates. |

| Vapor Pressure | Relatively high for a long-chain molecule, enabling volatilization.[1][3] | Facilitates atmospheric transport over long distances. |

| Water Solubility | Low | Tends to partition from water to solid phases like soil and sediment. |

| Octanol-Water Partition Coefficient (Kow) | High (predicted) | Indicates a tendency to sorb to organic matter and bioaccumulate in organisms. |

Core Environmental Processes

The environmental lifecycle of 12:2 FTOH is a complex interplay of transport and transformation. Its relatively high volatility is a key driver for its entry into the atmosphere, allowing for widespread distribution.[2][3] Once released, it is subject to partitioning into soil and water, where it undergoes degradation.

Caption: Conceptual model of the environmental fate and transport of 12:2 FTOH.

Atmospheric Transport and Degradation

Due to their volatility, FTOHs are known to undergo long-range atmospheric transport, which is a primary explanation for the presence of their degradation products (PFCAs) in remote ecosystems.[3][4]

-

Volatilization: 12:2 FTOH can be emitted directly to the atmosphere or volatilize from contaminated soil and water surfaces.

-

Atmospheric Oxidation: Once in the gas phase, FTOHs are subject to degradation, primarily initiated by reaction with hydroxyl (OH) radicals.[6][7] This multi-step oxidation process ultimately yields PFCAs.[7] The atmospheric lifetime of FTOHs is estimated to be around 20 days, long enough for significant hemispheric distribution.[8]

-

Deposition: The transformation products, as well as the parent FTOH, can be removed from the atmosphere through wet (rain, snow) and dry deposition, contaminating terrestrial and aquatic systems far from the original source.[9]

Biodegradation in Soil and Water

The primary transformation pathway for 12:2 FTOH in soil and aquatic environments is microbial degradation.[4] This process is a crucial indirect source of persistent PFCAs in these compartments.[3]

-

Aerobic vs. Anaerobic Conditions: Biodegradation rates are significantly influenced by redox conditions. Aerobic (oxygen-rich) environments promote much faster degradation, with half-lives potentially on the order of days to weeks.[4] Conversely, under anaerobic (oxygen-poor) conditions, such as in deeper sediments or waterlogged soils, FTOHs can persist for many years.[3][4]

-

Metabolic Pathway: Microbial consortia, including bacteria such as Variovorax and Rhodococcus, are capable of transforming FTOHs.[8] The degradation is a multi-step process that typically proceeds through the formation of fluorotelomer aldehydes, saturated carboxylic acids (FTCAs), and unsaturated carboxylic acids (FTUCAs), before the eventual cleavage of carbon atoms to form shorter-chain PFCAs.[8][10] For 12:2 FTOH, this process yields a variety of intermediate products and ultimately results in the formation of stable terminal PFCAs like PFDoA (C12), PFUnA (C11), and PFOA (C8).[4]

Caption: Simplified aerobic biodegradation pathway of 12:2 FTOH to terminal PFCAs.

Sorption and Mobility in the Subsurface

The movement of 12:2 FTOH through soil and into groundwater is controlled by its tendency to sorb (attach) to solid particles.

-

Influence of Organic Carbon: Sorption is primarily driven by the organic carbon (OC) content of the soil or sediment.[11] The hydrophobic fluorinated tail of 12:2 FTOH preferentially associates with organic matter, which retards its movement.

-

Other Factors: While organic carbon is a key driver, other soil properties like clay content, mineralogy (specifically iron and aluminum oxides), and pH can also influence sorption, particularly in low-OC environments.[11]

-

Leaching Potential: Due to its strong sorption tendency, 12:2 FTOH is expected to be less mobile in soils with high organic content. However, in sandy, low-carbon soils, its potential to leach into groundwater increases. The mobility of its more water-soluble degradation products (PFCAs) is often higher, posing a long-term risk to groundwater quality.

Analytical Methodologies: A Validated Protocol for Soil Analysis

Accurate quantification of 12:2 FTOH in environmental matrices is essential for fate and transport studies. The following protocol outlines a robust method for the analysis of 12:2 FTOH in soil using gas chromatography-mass spectrometry (GC-MS). This method is based on established principles for FTOH analysis.[12]

Experimental Protocol: 12:2 FTOH in Soil by GC-MS

1. Objective: To extract, identify, and quantify this compound (12:2 FTOH) from soil samples.

2. Materials & Reagents:

-

Soil sample (field-moist, homogenized)

-

Methyl tert-butyl ether (MTBE), high purity

-

Mass-labeled 12:2 FTOH internal standard (e.g., ¹³C-12:2 FTOH)

-

Anhydrous sodium sulfate

-

Centrifuge tubes (polypropylene, 15 mL)

-

Vortex mixer, centrifuge, and sample concentrator (e.g., nitrogen evaporator)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

3. Step-by-Step Procedure:

-

Step 3.1: Sample Preparation & Spiking

-

Weigh approximately 3.0 g of homogenized soil into a 15 mL polypropylene centrifuge tube.

-

Causality: Using a consistent sample mass ensures comparability between analyses. Polypropylene is used to minimize sorption of PFAS to container walls.

-

Spike the sample with a known amount of mass-labeled internal standard (IS).

-

Self-Validation: The IS accounts for analyte losses during extraction and concentration, as well as matrix effects during instrumental analysis. Its recovery is a key quality control metric.

-

-

Step 3.2: Extraction

-

Add 5 mL of MTBE to the centrifuge tube.

-

Causality: MTBE is an effective solvent for extracting semi-volatile FTOHs from the soil matrix.[12]

-

Vortex the sample vigorously for 2 minutes, then sonicate for 15 minutes.

-

Centrifuge the sample at 3,000 rpm for 10 minutes to separate the soil from the solvent.

-

Carefully transfer the supernatant (MTBE extract) to a clean tube.

-

Repeat the extraction process twice more, combining the supernatants.

-

-

Step 3.3: Drying and Concentration

-

Pass the combined extract through a small column of anhydrous sodium sulfate to remove residual water.

-

Causality: Water can interfere with GC analysis and damage the column.

-

Concentrate the extract to a final volume of 0.5 mL under a gentle stream of nitrogen.

-

Self-Validation: Avoid concentrating to complete dryness to prevent the loss of the volatile FTOH. The recovery of the internal standard will validate the efficiency of this step.

-

-

Step 3.4: GC-MS Analysis

-

Analyze the final extract using GC-MS, often operated in positive chemical ionization (PCI) mode for enhanced sensitivity.[12]

-

Monitor for the protonated molecular ion [M+H]⁺ and characteristic fragment ions of both the native 12:2 FTOH and its labeled internal standard.

-

Causality: Monitoring multiple ions provides a high degree of confidence in analyte identification.

-

Quantify the 12:2 FTOH concentration by comparing its peak area to that of the internal standard, using a multi-point calibration curve.

-

Caption: Validated workflow for the analysis of 12:2 FTOH in soil samples.

Conclusion and Future Outlook

This compound is a mobile and reactive polyfluoroalkyl substance that serves as a significant precursor to persistent PFCAs in the environment. Its fate is characterized by a dual pathway: long-range atmospheric transport and subsequent degradation in the gas phase, and partitioning to soil and water followed by microbial transformation. The ultimate products of these pathways are terminal PFCAs, which are of high environmental and toxicological concern.[13] While aerobic biodegradation can be relatively rapid, the persistence of 12:2 FTOH under anaerobic conditions highlights its potential for long-term contamination of subsurface environments. Future research should focus on further elucidating the specific microbial communities and enzymatic pathways involved in its degradation, quantifying transformation rates in diverse environmental matrices, and assessing the bioaccumulation potential of its various intermediate metabolites.

References

- Ahrens, L., & Bundschuh, M. (2014). Fate and effects of poly- and perfluoroalkyl substances in the aquatic environment: A review. Environmental Toxicology and Chemistry, 33(9), 1921-1929.

-

ALS Global. (n.d.). Fluorotelomer alcohols, and related volatile and semivolatile PFAS compounds – occurrence, and pending regulations. ALS. Retrieved from [Link]

-

Anderson, R. H., Long, G. C., Porter, R. C., & Anderson, J. K. (2022). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review. Water, 14(15), 2396. [Link]

-

Correa, A., et al. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: A review. McGill University eScholarship. [Link]

-

Danish Environmental Protection Agency. (2015). Short-chain Polyfluoroalkyl Substances (PFAS). Miljøstyrelsen. [Link]

-

Di Nisio, A., et al. (2019). Environmental Fate and Transport Modeling for Perfluorooctanoic Acid Emitted from the Washington Works Facility in West Virginia. International Journal of Environmental Research and Public Health, 16(17), 3183. [Link]

-

Dinglasan, M. J. A., Ye, Y., Edwards, E. A., & Mabury, S. A. (2004). Fluorotelomer Alcohol Biodegradation Yields Poly- and Perfluorinated Acids. Environmental Science & Technology, 38(10), 2857–2864. [Link]

-

Eurofins. (2023). Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation. Eurofins Scientific. [Link]

-

Gauthier, K. L., & Mabury, S. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Advances. [Link]

-

Mahamuni, V., et al. (2023). Biotransformation of 6:2/4:2 fluorotelomer alcohols by Dietzia aurantiaca J3. Australasian Land & Groundwater Association. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Perfluorodecyl)ethanol. PubChem. Retrieved from [Link]

-

Washington, J. W., Ellington, J. J., Evans, J. J., Jenkins, T. M., & Hafner, S. C. (2009). Analysis of fluorotelomer alcohols in soils: Optimization of extraction and chromatography. Journal of Chromatography A, 1216(29), 5347-5354. [Link]

-

Wang, N., Szostek, B., Buck, R. C., & Folsom, P. W. (2005). Fluorotelomer alcohol biodegradation—direct and indirect evidence for novel pathways. Chemosphere, 60(4), 529-538. [Link]

-

Wallington, T. J., Hurley, M. D., Ball, J. C., & Ellis, D. A. (2006). Atmospheric Chemistry of Fluorinated Alcohols: A Green Chemistry Perspective. Environmental Science & Technology, 40(3), 804-809. [Link]

-

Ellis, D. A., Martin, J. W., De Silva, A. O., Mabury, S. A., Hurley, M. D., Sulbaek Andersen, M. P., & Wallington, T. J. (2004). Degradation of Fluorotelomer Alcohols: A Likely Atmospheric Source of Perfluorinated Carboxylic Acids. Environmental Science & Technology, 38(12), 3316–3321. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). EPA. [Link]

-

Liu, J., et al. (2022). Ubiquitous Occurrence of Fluorotelomer Alcohols in Eco-Friendly Paper-Made Food-Contact Materials and Their Implication for Human Exposure. Environmental Science & Technology, 56(8), 4839–4848. [Link]

Sources

- 1. EnviroMail_16 | ALS Life Sciences | Europe [alsglobal.eu]

- 2. Fluorotelomer Alcohols (FTOH) in Water: New Method, Lower Reporting Limit, and Accreditation - Eurofins Scientific [eurofins.se]

- 3. alsglobal.com [alsglobal.com]

- 4. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 5. 2-(Perfluorodecyl)ethanol | C12H5F21O | CID 70083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. www2.mst.dk [www2.mst.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. landandgroundwater.com [landandgroundwater.com]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 11. Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS) at Aqueous Film Forming Foam (AFFF) Discharge Sites: A Review | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolism of 2-(Perfluorododecyl)ethanol (10:2 FTOH) to Perfluorooctanoic Acid (PFOA)

Abstract

This technical guide provides a comprehensive overview of the metabolic transformation of 2-(Perfluorododecyl)ethanol (10:2 Fluorotelomer Alcohol or 10:2 FTOH) into the persistent and toxicologically significant compound, Perfluorooctanoic Acid (PFOA). Fluorotelomer alcohols are a major class of polyfluoroalkyl substances (PFAS) used in the manufacturing of various consumer and industrial products, and their metabolism is a significant indirect pathway for human and environmental exposure to perfluoroalkyl carboxylates (PFCAs) like PFOA.[1] This document delineates the multi-step biochemical pathway, identifies the key enzymatic players, presents established experimental methodologies for studying this transformation, and discusses the toxicological implications. The content is tailored for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of this critical metabolic process.

Introduction: The Precursor Challenge

Per- and polyfluoroalkyl substances (PFAS) represent a large family of synthetic compounds characterized by their exceptional stability. While the direct environmental presence of persistent PFCAs such as PFOA is a well-established concern, the role of precursor compounds is of critical scientific interest.[2] Fluorotelomer alcohols (FTOHs), including 10:2 FTOH (C₁₀F₂₁CH₂CH₂OH), are volatile and can be transported over long distances in the atmosphere, representing a global source of PFCAs in remote regions.[3] Furthermore, human exposure can occur through the ingestion of contaminated food and water or the inhalation of indoor air.[3]

The biotransformation of these precursors within biological systems is a key determinant of the internal dose and subsequent toxicity of the resulting PFCAs. Understanding the metabolic fate of 10:2 FTOH is therefore paramount for accurate risk assessment and the development of strategies to mitigate exposure. This guide will focus on the mammalian metabolism of 10:2 FTOH, drawing upon established pathways for analogous FTOHs and specific findings related to long-chain variants.

The Metabolic Pathway: From Alcohol to Persistent Acid

The conversion of 10:2 FTOH to PFOA is not a direct transformation but a multi-step process involving oxidation and chain shortening. The pathway is primarily hepatic and can be broadly divided into two major phases: the initial oxidation of the alcohol and the subsequent degradation of the resulting fluorotelomer carboxylic acid. While 10:2 FTOH primarily metabolizes to Perfluorodecanoic Acid (PFDA), a C10 PFCA, a secondary pathway involving chain-shortening leads to the formation of PFOA, a C8 PFCA.

Phase I: Initial Oxidation Cascade

The key steps are as follows:

-

Oxidation to Aldehyde: The terminal ethanol moiety of 10:2 FTOH is oxidized to form the corresponding 10:2 fluorotelomer aldehyde (10:2 FTAL). This is a rapid and transient step.[4]

-

Oxidation to Carboxylic Acid: The 10:2 FTAL is quickly oxidized further to yield the 10:2 fluorotelomer carboxylic acid (10:2 FTCA).[4]

-

Dehydrofluorination: The 10:2 FTCA can undergo elimination of hydrogen fluoride (HF) to form the 10:2 fluorotelomer unsaturated carboxylic acid (10:2 FTUCA). This unsaturated intermediate is a critical branch point in the metabolic pathway.[4]

These initial oxidation products, particularly the FTCAs and FTUCAs, have been identified as metabolic intermediates for a range of FTOHs, including 10:2 FTOH.[4][5][6]

Phase II: Conjugation as a Competing Pathway

Concurrently with the oxidation cascade, 10:2 FTOH and its early metabolites can undergo Phase II conjugation reactions. These processes generally increase water solubility and facilitate excretion. Key conjugation pathways identified for analogous FTOHs include:

-

Glucuronidation: Direct conjugation of the parent alcohol (10:2 FTOH) with glucuronic acid.

-

Sulfation: Conjugation of the parent alcohol with a sulfate group.

-

Glutathione (GSH) Conjugation: The unsaturated intermediates, like 10:2 FTUAL (the aldehyde equivalent of FTUCA), are electrophilic and can react with glutathione.[4]

These conjugation reactions represent a detoxification route that competes with the pathways leading to the formation of stable PFCAs. The overall yield of PFOA is often low, partly due to these branching pathways.[2]

Chain Shortening: The Role of Beta-Oxidation

The formation of PFOA (a C8 PFCA) from a precursor originating from a C10 perfluoroalkyl chain requires the cleavage of a two-carbon unit. This process is mechanistically analogous to the mitochondrial beta-oxidation of fatty acids.[4][7] While PFAAs themselves are generally resistant to metabolism, the polyfluorinated intermediates derived from FTOHs, such as 10:3 FTCA (F(CF₂)₇CH₂CH₂COOH, a metabolite of 8:2 FTOH), can enter this pathway.

For 10:2 FTOH, the analogous process would involve the beta-oxidation of the 12:2 FTCA (C₁₀F₂₁CH₂COOH) and related intermediates. This process would sequentially cleave two-carbon fragments, leading to the formation of shorter-chain PFCAs. The formation of PFOA from 10:2 FTOH is a clear indicator that at least one cycle of this chain-shortening process occurs.

Experimental Methodologies for Studying FTOH Metabolism

Elucidating the metabolic fate of 10:2 FTOH requires robust in vitro and in vivo experimental systems coupled with highly sensitive analytical techniques. The causality behind these experimental choices lies in the need to replicate physiological conditions while allowing for the precise identification and quantification of transient and stable metabolites.

In Vitro Models: Isolating the Metabolic Machinery

In vitro systems are invaluable for mechanistic studies as they allow researchers to investigate metabolism in a controlled environment, free from the complexities of a whole organism.

-

Primary Hepatocytes: Considered the "gold standard," primary hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes and cofactors.[8][9] They can be used in suspension for short-term assays or as plated cultures for longer incubation times, which is particularly useful for studying the formation of downstream metabolites from low-turnover compounds.[10]

-

Liver Microsomes: These subcellular fractions contain the CYP450 enzymes responsible for Phase I metabolism. They are a cost-effective tool for screening metabolic stability and identifying the primary oxidative metabolites. However, they lack the cytosolic enzymes and cofactors necessary for many Phase II reactions.

Detailed Protocol: In Vitro Metabolism in Suspended Hepatocytes

This protocol provides a self-validating system for assessing the metabolism of 10:2 FTOH. It includes positive controls to ensure metabolic competency and negative controls to account for non-enzymatic degradation.

-

Hepatocyte Preparation:

-

Rapidly thaw a vial of cryopreserved primary human (or rat) hepatocytes in a 37°C water bath.[8]

-

Transfer the cell suspension to a 50 mL conical tube containing pre-warmed incubation medium (e.g., Williams' Medium E).

-

Centrifuge at a low speed (e.g., 100 x g) for 5 minutes to pellet the viable cells.

-

Gently aspirate the supernatant and resuspend the cell pellet in fresh incubation medium to a final density of 1 x 10⁶ viable cells/mL.

-

Assess cell viability using the trypan blue exclusion method; viability should be >80%.

-

-

Initiation of Metabolism:

-

Pre-warm the cell suspension to 37°C.

-

Prepare a stock solution of 10:2 FTOH in a suitable solvent like DMSO.

-

Initiate the reaction by adding a small volume of the 10:2 FTOH stock solution to the cell suspension. The final concentration should be low (e.g., 1-10 µM) to avoid cytotoxicity, and the final DMSO concentration should be <0.5%.

-

Include positive control wells (e.g., with a known rapidly metabolized compound like diazepam) and negative control wells (heat-inactivated hepatocytes + 10:2 FTOH).

-

-

Incubation and Sampling:

-

Incubate the reactions at 37°C in a humidified incubator, often with gentle shaking to keep cells in suspension.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours for slow turnover), collect aliquots of the cell suspension.[10]

-

-

Sample Quenching and Preparation:

-

Immediately quench the metabolic activity in the collected aliquots by adding 2-3 volumes of a cold organic solvent, such as acetonitrile containing internal standards.[10]

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis. For complex matrices, a Solid Phase Extraction (SPE) cleanup step using a weak anion exchange (WAX) cartridge may be necessary to remove interferences before analysis.[11]

-

Analytical Detection: LC-MS/MS and GC-MS

The accurate quantification of 10:2 FTOH and its diverse metabolites requires different analytical approaches due to their varying physicochemical properties.

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the workhorse technique for analyzing the non-volatile, acidic metabolites (FTCAs, FTUCAs, PFOA, PFDA).

-

Principle: Separation is achieved based on polarity using a C18 or Phenyl-Hexyl column, followed by detection using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode.

-

Causality: The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte, allowing for confident identification and quantification even at trace levels in complex biological matrices.[12]

-

-

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is better suited for the analysis of the more volatile parent compound, 10:2 FTOH.

-

Principle: The sample is vaporized and separated based on boiling point in a capillary column before detection by a mass spectrometer.

-

Causality: GC-MS is chosen for its excellent separation efficiency for volatile and semi-volatile compounds, which is essential for distinguishing the parent FTOH from other volatile components in the sample.[13]

-

Data Summary and Toxicological Context

While specific molar yields for the conversion of 10:2 FTOH to PFOA are not well-established in the literature, studies on analogous FTOHs provide critical context. The metabolic yield of PFCAs from FTOHs is generally low, often estimated to be in the range of 1-10% of the initial precursor dose, with the remainder being eliminated as conjugates or other metabolites.[2][3]

| Compound Class | Specific Metabolites from 10:2 FTOH | Key Function/Role in Pathway | Primary Analytical Method |

| Parent Compound | This compound (10:2 FTOH) | Initial substrate for metabolism | GC-MS |

| Phase I Intermediates | 10:2 Fluorotelomer Aldehyde (FTAL) | Transient product of initial oxidation | Derivatization followed by LC-MS |

| 10:2 Fluorotelomer Carboxylic Acid (FTCA) | Stable saturated acid intermediate | LC-MS/MS | |

| 10:2 Fluorotelomer Unsat. Acid (FTUCA) | Key intermediate for further degradation | LC-MS/MS | |

| Phase II Metabolites | Glucuronide & Sulfate Conjugates | Facilitate excretion (detoxification) | LC-MS/MS |

| Terminal PFCA Products | Perfluorodecanoic Acid (PFDA) | Major, stable long-chain PFCA product | LC-MS/MS |

| Perfluorooctanoic Acid (PFOA) | Stable, chain-shortened PFCA product | LC-MS/MS |

It is of high toxicological relevance that some of the metabolic intermediates may be more potent than the terminal PFOA product. Studies have shown that FTCAs and FTUCAs can exhibit significantly higher acute toxicity than their corresponding PFCA degradation products in certain aquatic organisms.[5][6] This underscores the importance of characterizing the entire metabolic pathway, not just the terminal products, to fully understand the risk profile of precursor compounds like 10:2 FTOH.

Conclusion

The metabolism of this compound to PFOA is a complex, multi-step process initiated by CYP450-mediated oxidation and proceeding through several stable and transient intermediates. The key mechanistic step enabling the formation of PFOA from a C10 perfluoroalkyl chain precursor is a chain-shortening process analogous to beta-oxidation. While this pathway represents a minor fraction of the overall disposition of 10:2 FTOH, its contribution to the body burden of the persistent and toxic PFOA is significant. The experimental protocols outlined in this guide, centered on the use of primary hepatocytes and advanced mass spectrometric techniques, provide a robust framework for the continued investigation of this and other PFAS precursor compounds. A thorough understanding of these metabolic pathways is essential for professionals in toxicology, environmental science, and drug development to accurately assess human health risks and inform regulatory decisions.

References

-

Martin, J. W., Mabury, S. A., & O'Brien, P. J. (2005). Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes. Chemico-Biological Interactions, 155(3), 165-180. [Link]

-

Nilsson, H., Kärrman, A., Westberg, H., Rotander, A., van Bavel, B., & Lindström, G. (2010). Inhalation Exposure to Fluorotelomer Alcohols Yield Perfluorocarboxylates in Human Blood? Environmental Science & Technology, 44(19), 7717-7722. [Link]

-

Titaley, I. A., Khattak, J., Dong, J., Olivares, C. I., DiGuiseppi, B., Lutes, C. C., & Field, J. A. (2024). Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and outdoor environment—from production to end-of-life. Environmental Science: Atmospheres. [Link]

-

Kabir, M. F. (2021). Metabolism of 6:2 Fluorotelomer Alcohol by CYP 2A6. McMaster University. [Link]

-

University of Hawaii. (2022). Risk Evaluation of Select PFAS: Report to the Hawaii State Department of Health. [Link]

-

Yoo, H., Washington, J. W., Jenkins, T. M., & Ellington, J. J. (2011). Quantitative Determination of Perfluorochemicals and Fluorotelomer Alcohols in Plants from Biosolid-Amended Fields using LC/MS/MS and GC/MS. Environmental Science & Technology, 45(19), 8003-8009. [Link]

-

Nabb, D. L., Szostek, B., Himmelstein, M. W., Mawn, M. P., Gargas, M. L., Sweeney, L. M., Stadler, J. C., Buck, R. C., & Fasano, W. J. (2007). In Vitro Metabolism of 8-2 Fluorotelomer Alcohol: Interspecies Comparisons and Metabolic Pathway Refinement. Toxicological Sciences, 100(2), 333-344. [Link]

-

Martin, J. W., Mabury, S. A., Solomon, K. R., & Muir, D. C. G. (2003). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Science & Technology, 37(23), 5591-5596. [Link]

-

Ahmad, F. J., & Shivankar, P. (2020). Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS) Adsorption onto Different Adsorbents: A Critical Review of the Impact of Their Chemical Structure and Retention Mechanisms in Soil and Groundwater. Water, 12(11), 3046. [Link]

-

Das, K. P., Grey, B. E., Rosen, M. B., & Wood, C. R. (2017). Perfluoroalkyl acids-induced liver steatosis: Effects on genes controlling lipid homeostasis. Toxicology Reports, 4, 15-27. [Link]

-

Che, S., Li, Y., Liu, Y., Zhang, Y., & Yu, H. (2022). Desulfonation and defluorination of 6:2 fluorotelomer sulfonic acid (6:2 FTSA) by Rhodococcus jostii RHA1: Carbon and sulfur sources, enzymes, and pathways. Journal of Hazardous Materials, 424(Pt C), 127591. [Link]

-

Kudo, N., Suzuki, E., Katakura, M., & Kawashima, Y. (2000). Induction by perfluorinated fatty acids with different carbon chain length of peroxisomal beta-oxidation in the liver of rats. Toxicology and Applied Pharmacology, 163(1), 83-89. [Link]

-

Shimadzu Scientific Instruments. (2022). Analysis of Per-and Polyfluoroalkyl Substances (PFAS) using the LCMS-8050 Triple Quadrupole Mass Spectrometer According to EPA Draft Method 1633. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). Indirect precursors to perfluorooctanoic acid (PFOA): Environment tier II assessment. [Link]

-

Moody, C. A., Martin, J. W., Kwan, W. C., Muir, D. C. G., & Mabury, S. A. (2002). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology, 37(23), 5591-5596. [Link]

-

BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]

-

Butt, C. M., Muir, D. C. G., & Mabury, S. A. (2014). Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review. Environmental Toxicology and Chemistry, 33(2), 243-267. [Link]

-

Macherey-Nagel. (2024). Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. [Link]

-

Sun, M., Zhang, Y., & Chen, J. (2016). An Overview of the Formation of PFOA and PFOS in Drinking-Water and Wastewater Treatment Processes. ResearchGate. [Link]

-

Wikipedia. (n.d.). Perfluorooctanoic acid. [Link]

-

DeWitt, J. C. (Ed.). (2019). Short-Chain Per/Polyfluoroalkyl Acids (C7 and Below). Toxicological Effects of Perfluoroalkyl and Polyfluoroalkyl Substances, 15-28. [Link]

-

Liu, J., Li, Y., Liu, J., & Zhang, A. (2023). Production of perfluoroalkyl acids (PFAAs) from precursors in contaminated agricultural soils: Batch and leaching experiments. Journal of Hazardous Materials, 460, 132470. [Link]

-

Zhang, Y., et al. (2023). PFOA/PFOS Facilitated Intestinal Fatty Acid Absorption by Activating the PPARα Pathway: Insights from Organoids Model. International Journal of Molecular Sciences, 24(24), 17565. [Link]

-

Renner, R. (2023). PFAS Biotransformation Pathways: A Species Comparison Study. Applied Sciences, 13(2), 998. [Link]

-

U.S. Food & Drug Administration. (2024). Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

-

Zanelli, U. (2018). In vitro comparative metabolism studies to identify metabolites using hepatocytes. EFSA. [Link]

-

Liu, Y., et al. (2021). PFOS targets the fatty acid β-oxidation. ResearchGate. [Link]

-

Lasekan, S. K., et al. (2020). Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia. International Journal of Environmental Research and Public Health, 17(10), 3530. [Link]

-

CLU-IN. (n.d.). Contaminants > Per- and Polyfluoroalkyl Substances (PFAS) > Overview. Contaminant Focus. [Link]

-

Hoffman, K., et al. (2021). Side-chain fluorotelomer-based polymers in children car seats. Environmental Pollution, 269, 115477. [Link]

-

Buck, R. C., et al. (2011). Perfluoroalkyl carboxylic acids and fluorotelomer (FT) derivatives... ResearchGate. [Link]

-

Ellis, D. A. (2022). Environmental Fate of Novel Functionalized Hydrofluoroether (HFE) Alcohols. University of Guelph Thesis. [Link]

Sources

- 1. health.hawaii.gov [health.hawaii.gov]

- 2. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical transformation, exposure assessment, and policy implications of fluorotelomer alcohol partitioning from consumer products to the indoor and o ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D4VA00019F [pubs.rsc.org]

- 4. Metabolic products and pathways of fluorotelomer alcohols in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vliz.be [vliz.be]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. bdj.co.jp [bdj.co.jp]

- 9. efsa.europa.eu [efsa.europa.eu]

- 10. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - FR [thermofisher.com]

- 11. mn-net.com [mn-net.com]

- 12. Liquid Chromatographic Tandem Mass Spectrometric (LC-MS/MS) Determination of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA) in the Yolk of Poultry Eggs in Malaysia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Navigating the Solubility Landscape of 2-(Perfluorododecyl)ethanol: A Technical Guide for Researchers

Foreword: Understanding the Challenge of Fluorinated Compounds

In the realm of pharmaceutical and materials science, the unique properties of fluorinated compounds like 2-(Perfluorododecyl)ethanol (a 10:2 fluorotelomer alcohol, or 10:2 FTOH) offer both immense potential and significant formulation challenges. Their dual hydrophobic and lipophobic nature, a direct consequence of the highly electronegative fluorine atoms, dictates a complex solubility profile that can be difficult to predict and manage. This in-depth technical guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of this compound in various organic solvents. By integrating theoretical principles with practical experimental guidance, this document aims to empower scientists to make informed decisions in their formulation and development endeavors.

The Molecular Architecture of this compound: A Duality of Properties

This compound is a fascinating molecule characterized by a long perfluorododecyl chain and a terminal ethanol group.[1] This structure imparts a distinct amphipathic character, with the heavily fluorinated "tail" being highly non-polar, hydrophobic, and lipophobic, while the hydroxyl "head" group introduces a degree of polarity and the potential for hydrogen bonding. This molecular duality is the primary driver of its solubility behavior, making it insoluble in water but potentially soluble in certain organic and fluorous solvents.[1][2]

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 865-86-1 |

| Molecular Formula | C12H5F21O |

| Molecular Weight | 564.13 g/mol [3] |

| Appearance | White solid |

| Melting Point | 92-93 °C |

Theoretical Framework for Solubility Prediction: The Hansen Solubility Parameters (HSP)

To navigate the complex world of solubility, the "like dissolves like" principle provides a foundational, albeit simplistic, starting point. A more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The central tenet of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated to quantify their affinity. A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, the group contribution method offers a powerful predictive tool.[4][5][6][7] This method calculates the overall HSP of a molecule by summing the contributions of its individual functional groups.

Based on established group contribution values, the estimated Hansen Solubility Parameters for this compound are presented below.

| Parameter | Estimated Value (MPa½) |

| δD (Dispersion) | 15.5 |

| δP (Polar) | 2.5 |

| δH (Hydrogen Bonding) | 5.0 |

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for this compound and the known HSP of various organic solvents, we can predict its relative solubility. The following table presents a selection of common organic solvents and their HSP, along with the calculated Hansen distance (Ra) to this compound. A lower Ra value suggests a higher probability of good solubility.

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Hansen Distance (Ra) | Predicted Solubility |

| Hexane | 14.9 | 0.0 | 0.0 | 5.7 | Low |

| Toluene | 18.2 | 1.4 | 2.0 | 4.4 | Moderate |

| Acetone | 15.5 | 10.4 | 7.0 | 8.2 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.1 | High |

| Ethanol | 15.8 | 8.8 | 19.4 | 15.5 | Very Low |

| Methanol | 15.1 | 12.3 | 22.3 | 19.9 | Very Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.6 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 15.6 | Very Low |

| Perfluorohexane | 11.9 | 0.0 | 0.0 | 6.8 | Moderate to High |

| Trifluorotoluene | 17.2 | 4.5 | 2.0 | 4.1 | High |

Note: These are theoretical predictions and should be validated experimentally.

Experimental Verification of Solubility: A Step-by-Step Protocol

Theoretical predictions provide a valuable starting point, but experimental verification is paramount for accurate formulation development. The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid in a liquid.[2][8]

The Shake-Flask Method: A Self-Validating System

The protocol described below is designed to be a self-validating system, ensuring that equilibrium is reached and the results are accurate and reproducible.

Figure 1: Experimental workflow for the shake-flask solubility determination method.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with mass spectrometer (GC-MS) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The presence of undissolved solid throughout this period is crucial.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the aliquot into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the filtered sample and the calibration standards using a suitable analytical method, such as GC-MS. The use of an internal standard is recommended for improved accuracy.

-

Construct a calibration curve and determine the concentration of this compound in the saturated solution.

-

-

Validation of Equilibrium:

-

Compare the solubility values obtained at different equilibration times (e.g., 24, 48, and 72 hours). If the values are consistent, it indicates that equilibrium has been reached.

-

Discussion and Field-Proven Insights

The solubility of this compound is a complex interplay of its unique molecular structure and the properties of the solvent. While HSP provides a valuable predictive tool, several factors can influence the experimental outcome:

-

Solvent Polarity and Hydrogen Bonding: Solvents with some polar character and the ability to act as hydrogen bond acceptors are likely to show better solubility due to the interaction with the terminal hydroxyl group of the fluorinated alcohol. However, highly polar and protic solvents like ethanol and methanol are poor solvents due to their strong self-association and inability to effectively solvate the large, non-polar perfluorododecyl chain.

-

Fluorous Interactions: The principle of "like dissolves like" extends to "fluorous dissolves fluorous." Solvents with a significant fluorine content, such as perfluorohexane or trifluorotoluene, are expected to be good solvents for this compound.

-

Temperature Effects: The solubility of solids in liquids generally increases with temperature. For formulations requiring higher concentrations, exploring the temperature dependence of solubility can be a valuable strategy.

-

Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. The shake-flask method described here measures thermodynamic solubility, which is the true equilibrium solubility. Kinetic solubility, often measured in high-throughput screening, can be influenced by the rate of dissolution and may not represent the true equilibrium state.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. This guide has provided a comprehensive overview, from the fundamental molecular properties to theoretical prediction using Hansen Solubility Parameters and a detailed, self-validating experimental protocol for its determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively navigate the formulation challenges associated with this unique and promising class of fluorinated compounds.

References

-

HSP Group. (n.d.). Homepage. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). A new group-contribution method for predicting Hansen solubility parameters of pure organic compounds. International Journal of Thermophysics, 29(2), 568-585.

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

HSP Group. (n.d.). Global Expansion Management Solutions. Retrieved from [Link]

-

Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

- Yamamoto, H. (2010). Consideration of Hansen solubility parameters. Part 1.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

- RSC Publishing. (2023). Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. Environmental Science: Processes & Impacts.

-

ResearchGate. (n.d.). Hansen solubility parameters of different solvents and physico-chemical.... Retrieved from [Link]

-

ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

ResearchGate. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Retrieved from [Link]

-

HSP Worldwide. (n.d.). Homepage. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluoride Detection and Quantification, an Overview from Traditional to Innovative Material-Based Methods. Retrieved from [Link]

-

F2 Chemicals Ltd. (n.d.). Solubility in Liquids - Perfluorocarbon Tracers. Retrieved from [Link]

-

ResearchGate. (n.d.). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]

-

HSP Site Supplies. (n.d.). Homepage. Retrieved from [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

- Industrial & Engineering Chemistry Analytical Edition. (2002). Determination of fluorine in organic compounds: Microcombustion method.

-

Hansen Solubility Parameters. (n.d.). HSP Examples: Solvent Cleaning. Retrieved from [Link]

-

HSP Group. (2022). HSP Group Closes $14M Series B Financing Led by ABS Capital. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Perfluorodecyl)ethanol. Retrieved from [Link]

-

Scribd. (n.d.). Appendix: C8 Estimation of HSP From Group Contribution Methods. Retrieved from [Link]

Sources

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Preqin | Alternative Assets Data, Solutions and Insights [preqin.com]

- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]

- 5. kinampark.com [kinampark.com]

- 6. researchgate.net [researchgate.net]

- 7. ojs.wiserpub.com [ojs.wiserpub.com]

- 8. bioassaysys.com [bioassaysys.com]

A Technical Guide to the Thermal Stability and Chemical Resistance of Fluorotelomer Alcohols

Introduction